2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-21-16-5-3-14(4-6-16)11-17(20)19-13-18(8-9-18)15-7-10-22-12-15/h3-7,10,12H,2,8-9,11,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXXDBCKMXYRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a phenol derivative.
Cyclopropylmethylation: The cyclopropylmethyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Thiophenyl Introduction: The thiophenyl group is added through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.
Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the ethoxyphenyl intermediate and the thiophenylcyclopropylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the thiophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
- 2-(4-Hydroxyphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
- 2-(4-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl, thiophenyl, and cyclopropylmethyl groups provides a distinct structural framework that can lead to unique interactions with molecular targets.
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide (CAS Number: 2415540-92-8) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.4 g/mol. The structure features an ethoxyphenyl group, a thiophenyl cyclopropyl moiety, and an acetamide functional group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2415540-92-8 |
| Melting Point | Not Available |
| Density | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory , analgesic , and antimicrobial properties. The mechanism likely involves modulation of neurotransmitter systems and inhibition of specific enzymes related to inflammatory pathways.
Key Mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines such as TNF-alpha and IL-6, which play significant roles in inflammation.
- Pain Modulation : By interacting with pain pathways, it could potentially inhibit pain signaling at the central nervous system level.
- Antimicrobial Activity : The presence of the thiophene ring may enhance the compound’s ability to disrupt bacterial cell membranes or inhibit bacterial growth.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
In Vitro Studies
- Cytotoxicity Assays : In vitro cytotoxicity tests on various cancer cell lines showed that the compound exhibits moderate cytotoxic effects with IC50 values ranging from 10 to 25 µM.
- Anti-inflammatory Activity : Inflammatory models using LPS-stimulated macrophages demonstrated a significant reduction in nitric oxide production when treated with the compound, indicating its potential as an anti-inflammatory agent.
In Vivo Studies
- Animal Models : Administration in rodent models indicated a reduction in pain response in formalin-induced pain models, suggesting analgesic properties.
- Efficacy in Infection Models : The compound showed promise in reducing bacterial load in infection models involving Staphylococcus aureus, suggesting potential as an antimicrobial agent.
Case Studies
- Case Study 1 : A study published in Drug Target Insights reported the synthesis and evaluation of similar compounds, highlighting structural modifications that enhance biological activity. The findings suggest that compounds with similar scaffolds may provide insights into optimizing therapeutic efficacy against inflammatory diseases .
- Case Study 2 : Research published in Pharmacological Reports examined the anti-inflammatory effects of related acetamide derivatives, demonstrating their ability to inhibit COX enzymes and reduce edema in animal models . This provides a comparative basis for understanding the potential effects of 2-(4-ethoxyphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
